Cas no 708-04-3 (1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene)

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene
- 708-04-3
- Benzene, 1-fluoro-2-methoxy-5-methyl-3-nitro-
- AKOS022186983
- MFCD22053532
- O10403
- JRWSBCXFFPZMRL-UHFFFAOYSA-N
- AS-49986
- CS-0153374
- SCHEMBL3292527
-
- MDL: MFCD22053532
- Inchi: InChI=1S/C8H8FNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3
- InChI Key: JRWSBCXFFPZMRL-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)F
Computed Properties
- Exact Mass: 185.04882128g/mol
- Monoisotopic Mass: 185.04882128g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55Ų
- XLogP3: 2.2
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010012926-250mg |
2-Fluoro-4-methyl-6-nitroanisole |
708-04-3 | 97% | 250mg |
$470.40 | 2023-09-01 | |
eNovation Chemicals LLC | Y1215417-5g |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 5g |
$800 | 2024-06-03 | |
Ambeed | A340863-1g |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 1g |
$62.0 | 2024-04-17 | |
TRC | F600635-50mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 50mg |
$ 115.00 | 2022-06-04 | ||
Ambeed | A340863-100mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 100mg |
$13.0 | 2024-04-17 | |
Ambeed | A340863-5g |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 5g |
$308.0 | 2024-04-17 | |
Alichem | A010012926-1g |
2-Fluoro-4-methyl-6-nitroanisole |
708-04-3 | 97% | 1g |
$1460.20 | 2023-09-01 | |
1PlusChem | 1P00ICKF-250mg |
Benzene, 1-fluoro-2-methoxy-5-methyl-3-nitro- |
708-04-3 | 95% | 250mg |
$13.00 | 2024-04-21 | |
A2B Chem LLC | AI55295-1g |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 1g |
$46.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F23110-250mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 250mg |
¥144.0 | 2024-07-19 |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene Related Literature
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Additional information on 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS No. 708-04-3): An Overview of Its Properties and Applications
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS No. 708-04-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique combination of functional groups, including a fluoro, methoxy, methyl, and nitro substituent on a benzene ring. These functional groups endow the molecule with a range of chemical and physical properties that make it valuable for various applications.
The molecular structure of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene is particularly noteworthy. The presence of the fluoro group enhances the molecule's electronegativity and lipophilicity, making it an excellent candidate for use in the synthesis of more complex organic compounds. The methoxy group contributes to the molecule's stability and reactivity, while the methyl group provides additional steric hindrance and electronic effects. The nitro group, a powerful electron-withdrawing group, imparts significant reactivity and can be reduced to an amino group under appropriate conditions.
In recent years, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of drugs with specific therapeutic targets. For instance, researchers have explored its role in the development of novel antifungal agents and anticancer drugs. The unique combination of functional groups allows for the fine-tuning of pharmacological properties, such as solubility, bioavailability, and metabolic stability.
Beyond pharmaceuticals, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene has found applications in materials science. Its high reactivity and ability to undergo various chemical transformations make it a valuable precursor for the synthesis of advanced materials. For example, it can be used to create polymers with enhanced mechanical properties or to develop functional coatings with improved adhesion and durability.
The synthesis of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene typically involves a multi-step process that includes nitration, methylation, fluorination, and other chemical reactions. Each step must be carefully controlled to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound. For instance, green chemistry approaches have been developed to minimize waste and reduce the use of hazardous reagents.
In terms of safety and handling, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene should be managed with care due to its reactivity and potential health hazards. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible substances.
The future prospects for 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene are promising. Ongoing research continues to uncover new applications and optimize existing ones. As our understanding of this compound deepens, it is likely to play an increasingly important role in various scientific and industrial fields.
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